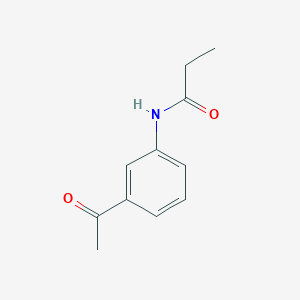

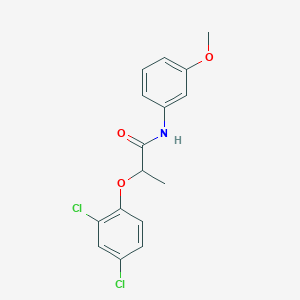

N-(3-acetylphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

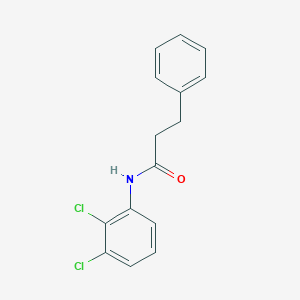

N-(3-acetylphenyl)propanamide is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for N-(3-acetylphenyl)propanamide is 1S/C11H13NO2/c1-3-11(14)12-10-6-4-5-9(7-10)8(2)13/h4-7H,3H2,1-2H3, (H,12,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

N-(3-acetylphenyl)propanamide is a solid substance . It has a molecular weight of 191.23 . It is stored at room temperature .Applications De Recherche Scientifique

Pharmacology

Application Summary

N-(3-acetylphenyl)propanamide has been explored for its potential analgesic, antiallodynic, and anticonvulsant activities in animal models .

Methods of Application

Experimental procedures involved administering the compound to animal models followed by various tests such as the hot plate test, formalin test, and oxaliplatin-induced neuropathy model to assess pain response .

Results and Outcomes

The compound demonstrated significant analgesic activity in both phases of the formalin test and relieved mechanical allodynia in the model of neuropathic pain without affecting locomotor activity .

Biochemistry

Application Summary

In biochemistry, the compound has been studied for its susceptibility to hydrolysis and its potential as a boron-carrier suitable for neutron capture therapy .

Methods of Application

Kinetic studies were conducted to understand the hydrolysis process, focusing on the influence of substituents in the aromatic ring and the pH levels .

Results and Outcomes

The study found that the kinetics of hydrolysis are dependent on the substituents and that the reaction rate is considerably accelerated at physiological pH .

Organic Chemistry

Application Summary

N-(3-acetylphenyl)propanamide is investigated for its role in the synthesis of nitriles through the dehydration of primary amides .

Methods of Application

The research focused on non-catalyzed and catalyzed dehydration methods using chemical reagents and various catalysts to form corresponding nitriles .

Results and Outcomes

The review highlighted different methods available for nitrile synthesis, emphasizing the efficiency of catalyzed dehydration processes .

Medicinal Chemistry

Application Summary

The compound’s derivatives have been synthesized and evaluated for their antibacterial activity against known strains of bacteria .

Methods of Application

Synthesis of derivatives followed by microdilution technique to determine the minimum inhibitory concentration against bacterial strains .

Results and Outcomes

Some derivatives showed potent antibacterial activity, with minimal inhibitory concentrations comparable to reference drugs like Ampicillin .

Analytical Chemistry

Application Summary

Analytical chemistry explores the compound’s role in the development of new materials and procedures for quantitative analysis in biological and clinical fields .

Methods of Application

The focus is on sample pre-treatment and instrument configurations to obtain reliable, true, and reproducible information from complex matrices .

Results and Outcomes

The review concludes with considerations regarding the future developments of Analytical Chemistry in light of new challenges and goals .

Environmental Science

Application Summary

Environmental science examines the biodegradation of herbicides and their by-products in biofilm reactors, with N-(3-acetylphenyl)propanamide being a related compound of interest .

Methods of Application

Continuous small-scale bioprocesses were used to degrade herbicides and their catabolic by-products, employing a microbial consortium .

Results and Outcomes

Complete removal of the herbicide and its by-products was achieved at certain loading rates, demonstrating the effectiveness of the biodegradation process .

This analysis provides a detailed overview of the diverse applications of N-(3-acetylphenyl)propanamide in various scientific fields, highlighting the methods and significant outcomes of the research conducted. Each application is unique and contributes to the understanding and utilization of this compound in different areas of science.

Proteomics

Application Summary

This compound is utilized in proteomics research to study protein interactions and modifications, which can provide insights into various biological processes and diseases .

Methods of Application

Proteomic techniques such as mass spectrometry are used to analyze the interactions between proteins and N-(3-acetylphenyl)propanamide, as well as to identify potential post-translational modifications .

Results and Outcomes

The research has led to the identification of new protein targets and the understanding of the compound’s role in modifying protein function, which could have implications for drug development .

Material Science

Application Summary

In material science, N-(3-acetylphenyl)propanamide is investigated for its potential use in creating advanced materials with specific properties for industrial applications .

Methods of Application

The compound is used in the synthesis of polymers and composites, where its properties are harnessed to improve material performance under various conditions .

Results and Outcomes

Studies have shown that incorporating this compound can result in materials with enhanced durability, stability, and functionality, suitable for a range of applications .

Chemical Synthesis

Application Summary

The compound serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Methods of Application

Chemical synthesis involves various reactions where N-(3-acetylphenyl)propanamide is reacted with other chemicals to form new compounds with desired properties .

Results and Outcomes

The synthesis has yielded a variety of compounds with potential applications in medicine and agriculture, demonstrating the versatility of N-(3-acetylphenyl)propanamide as a precursor .

Neuroscience

Application Summary

Neuroscience research has explored the effects of N-(3-acetylphenyl)propanamide on neural pathways and its potential therapeutic applications for neurological disorders .

Methods of Application

The compound is administered to animal models or used in vitro to study its impact on neuronal cells and brain chemistry .

Results and Outcomes

Findings suggest that N-(3-acetylphenyl)propanamide may influence neurotransmitter release and could be a candidate for treating certain neurological conditions .

Environmental Chemistry

Application Summary

Environmental chemistry focuses on the degradation of N-(3-acetylphenyl)propanamide in ecosystems and its effects on environmental health .

Methods of Application

Analytical methods are employed to monitor the presence and breakdown of the compound in soil, water, and air samples .

Results and Outcomes

Research indicates that the compound can be degraded through natural processes, reducing its potential environmental impact .

Agricultural Chemistry

Application Summary

Agricultural chemistry investigates the use of N-(3-acetylphenyl)propanamide in the development of new herbicides and pesticides .

Methods of Application

The compound is tested for its efficacy against various pests and weeds, and its safety for crops and non-target organisms is assessed .

Results and Outcomes

Studies have shown that it can be an effective component in pest control products, with a favorable safety profile for agricultural use .

Safety And Hazards

Propriétés

IUPAC Name |

N-(3-acetylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-11(14)12-10-6-4-5-9(7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKYWZVHSQINPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358587 |

Source

|

| Record name | N-(3-acetylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)propanamide | |

CAS RN |

39569-28-3 |

Source

|

| Record name | N-(3-acetylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B186007.png)

![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)